Butyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate
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Overview
Description
Butyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate is a complex organic compound with a unique structure that combines a butyl ester, a nitrophenyl group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate typically involves a multi-step process. One common method includes the esterification of 4-aminobenzoic acid with butanol, followed by the introduction of the 2-nitrophenyl group through a coupling reaction. The final step involves the addition of the carbamothioyl group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamothioyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can lead to various functionalized derivatives.
Scientific Research Applications
Butyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of Butyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamothioyl group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-aminobenzoate: A simpler ester derivative with local anesthetic properties.
Butyl 4-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)benzoate: Similar structure but with an iodine atom instead of a nitro group.
Butyl 4-({[(2-thienylcarbonyl)carbamothioyl]amino)benzoate: Contains a thienyl group instead of a nitrophenyl group.
Uniqueness
Butyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
443123-42-0 |
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Molecular Formula |
C19H19N3O5S |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
butyl 4-[(2-nitrobenzoyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C19H19N3O5S/c1-2-3-12-27-18(24)13-8-10-14(11-9-13)20-19(28)21-17(23)15-6-4-5-7-16(15)22(25)26/h4-11H,2-3,12H2,1H3,(H2,20,21,23,28) |
InChI Key |
SGAXZMGMIKMKPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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